Ethyl 8-(5-chloro-2-methoxyphenyl)-8-oxooctanoate
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Overview
Description
The compound “Ethyl 8-(5-chloro-2-methoxyphenyl)-8-oxooctanoate” is an ester derived from an octanoic acid where one of the hydrogens in the octanoic acid is replaced by a 5-chloro-2-methoxyphenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate phenol (5-chloro-2-methoxyphenol) with an octanoyl chloride in the presence of a base .Molecular Structure Analysis
The molecular structure of this compound would consist of a long carbon chain (the octanoate part) with a phenyl ring (the 5-chloro-2-methoxyphenyl part) attached to one end .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the ester group (-COO-) could undergo hydrolysis in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol .Scientific Research Applications
Synthesis of Chiral Precursors
A study by Chen et al. (2014) highlights the use of a carbonyl reductase from Rhodococcus sp. for the efficient synthesis of chiral precursors. This enzyme was utilized for reducing ethyl 8-chloro-6-oxooctanoate to ethyl (S)-8-chloro-6-hydroxyoctanoate, an important precursor for synthesizing (R)-α-lipoic acid (Chen, R., Zheng, G., Ni, Y., Zeng, B.-B., & Xu, J.-H., 2014).
Development of Pharmaceuticals
In pharmaceutical development, ethyl 8-(5-chloro-2-methoxyphenyl)-8-oxooctanoate derivatives play a role in the synthesis of various compounds. For example, Ashton and Doss (1993) explored a regioselective route to synthesize 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, which are significant in medicinal chemistry (Ashton, W., & Doss, G., 1993).
Enzymatic Reduction for Chiral Compounds
Fadnavis, Vadivel, and Sharfuddin (1999) demonstrated the chemoenzymatic synthesis of (4S,5R)-5-hydroxy-γ-decalactone using enzymatic reduction of ethyl 2-hydroxy-3-oxooctanoate. This process yielded high diastereoselectivity and enantioselectivity, important for producing specific chiral compounds (Fadnavis, N., Vadivel, S., & Sharfuddin, M., 1999).
Structural Analysis in Chemistry
Structural analysis is another application area. Wang et al. (2016) provided X-ray powder diffraction data for Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate, contributing to the understanding of its crystal structure and physical properties (Wang, Q., Hou, Q., Zhang, Y. K., Suo, Z. L., & Li, H., 2016).
Contributions to Organic Synthesis
Additionally, ethyl 8-(5-chloro-2-methoxyphenyl)-8-oxooctanoate and its derivatives are key in the synthesis of various organic compounds. The work of Kimura, Miyamoto, Shinkai, and Kato (1982) in synthesizing dl-Dehydroiridodiol exemplifies this application, showcasing the versatility of these compounds in complex organic synthesis processes (Kimura, H., Miyamoto, S., Shinkai, H., & Kato, T., 1982).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 8-(5-chloro-2-methoxyphenyl)-8-oxooctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClO4/c1-3-22-17(20)9-7-5-4-6-8-15(19)14-12-13(18)10-11-16(14)21-2/h10-12H,3-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBVBYKCPCCRQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=C(C=CC(=C1)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201249752 |
Source
|
Record name | Ethyl 5-chloro-2-methoxy-η-oxobenzeneoctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201249752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-(5-chloro-2-methoxyphenyl)-8-oxooctanoate | |
CAS RN |
951886-81-0 |
Source
|
Record name | Ethyl 5-chloro-2-methoxy-η-oxobenzeneoctanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951886-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-chloro-2-methoxy-η-oxobenzeneoctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201249752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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